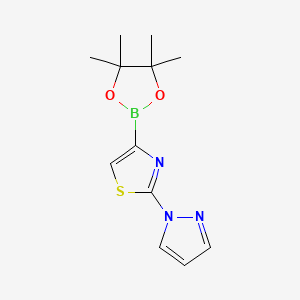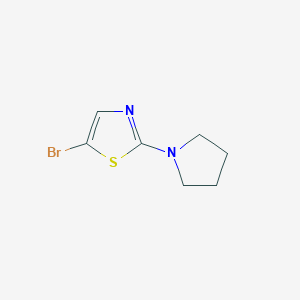![molecular formula C8H7F3O3S B1372035 Acide 5-[(2,2,2-trifluoroéthoxy)méthyl]thiophène-2-carboxylique CAS No. 1174851-74-1](/img/structure/B1372035.png)
Acide 5-[(2,2,2-trifluoroéthoxy)méthyl]thiophène-2-carboxylique
Vue d'ensemble
Description
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid: is an organic compound with the molecular formula C8H7F3O3S and a molecular weight of 240.2 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a trifluoroethoxy methyl group and a carboxylic acid group. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the synthesis of heterocyclic compounds with potential pharmaceutical applications .
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with enzymes and proteins .
Medicine:
- Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of Thiophene-2-carboxylic Acid Chloride: Thiophene-2-carboxylic acid is reacted with thionyl chloride (SOCl2) to form thiophene-2-carboxylic acid chloride.
Substitution Reaction: The thiophene-2-carboxylic acid chloride is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as pyridine to yield 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Mécanisme D'action
The mechanism of action of 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
5-(Trifluoromethyl)thiophene-2-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness:
- The presence of the trifluoroethoxy group in 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid imparts unique chemical properties such as increased lipophilicity and stability.
- The thiophene ring provides aromaticity and electron-rich characteristics, making it a versatile building block in organic synthesis .
Propriétés
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACKXUFQJWUSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)




